1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-5-12-9(8)7-14-6-4-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
WHOGZPLOTYRLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Types:
- Cyclocondensation of hydrazines with diketones: This classical method forms pyrazole rings by nucleophilic attack of hydrazine on diketones under aprotic dipolar solvents (e.g., DMF, NMP) often enhanced by acid catalysts like HCl to improve yields and reaction rates.
- 1,3-Dipolar cycloaddition: Diazocarbonyl compounds or nitrilimines react with alkynes or alkenes to form pyrazoles through cycloaddition, offering regioselectivity and mild conditions.
- Use of α-benzotriazolylenones: These intermediates enable regioselective synthesis of substituted pyrazoles with high yields and allow further functionalization at the 4-position of the pyrazole ring.
Specific Preparation Method for 1-[(3-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine
While direct literature on this exact compound is limited, synthesis typically involves the condensation of a pyrazol-3-amine intermediate with a 3-methylpyridin-2-ylmethyl precursor or its equivalents. The following steps outline a plausible and documented approach based on analogous pyrazole and pyridine chemistry:
Step 1: Synthesis of Pyrazol-3-amine Core
- Starting from hydrazine derivatives and α,β-unsaturated ketones or 1,3-diketones, pyrazol-3-amine can be synthesized via cyclocondensation.
- For example, hydrazine hydrate reacts with methyl ketones under acidic or aprotic solvent conditions to give pyrazol-3-amine derivatives in moderate to high yields.
Step 2: Introduction of the 3-Methylpyridin-2-ylmethyl Group
- The 3-methylpyridin-2-ylmethyl moiety can be introduced by nucleophilic substitution or reductive amination using an appropriate 3-methylpyridin-2-yl aldehyde or halide.
- A common method involves reacting 1H-pyrazol-3-amine with 3-methylpyridin-2-carboxaldehyde under reductive amination conditions (e.g., sodium cyanoborohydride or other mild reducing agents) to form the target compound.
Step 3: Purification and Characterization
- The crude product is typically purified by column chromatography using silica gel with hexane/ethyl acetate gradients.
- Characterization is performed by NMR (1H, 13C), IR, and mass spectrometry to confirm the structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate + 1,3-diketone | DMF, NMP, or EtOH | Ambient to reflux | 60–90 | Acid catalyst (HCl) improves yield |
| Reductive amination | Pyrazol-3-amine + 3-methylpyridin-2-carboxaldehyde + NaBH3CN | Methanol or EtOH | Room temperature | 70–85 | Mild reducing agent preserves functional groups |
| Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | — | Gradient elution for purity |
Research Findings and Comparative Analysis
- Gosselin et al. demonstrated that aprotic dipolar solvents with acid additives enhance cyclocondensation efficiency, which is crucial for pyrazole ring formation.
- Reductive amination is a preferred method for attaching pyridine substituents due to its mildness and selectivity, minimizing side reactions.
- Alternative methods such as 1,3-dipolar cycloaddition offer regioselective access to substituted pyrazoles but may require specialized reagents and catalysts.
- The electronic nature of substituents on the pyrazole ring has minimal impact on yields in related syntheses, suggesting robustness of the method.
Summary Table of Preparation Methods for this compound
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation + Reductive Amination | Formation of pyrazol-3-amine followed by reductive amination with 3-methylpyridin-2-carboxaldehyde | High yield, mild conditions, accessible reagents | Requires purification steps, sensitive to moisture |
| 1,3-Dipolar Cycloaddition | Cycloaddition of diazo or nitrilimine intermediates with alkynes/alkenes | Regioselective, versatile | More complex reagents, catalyst dependent |
| Benzotriazolylenone Route | Regioselective condensation with hydrazines | High regioselectivity, functionalization options | Multi-step, specialized intermediates |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-NH₂) on the pyrazole ring undergoes oxidation under controlled conditions:
-
N-Oxide formation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichlorloromethane at 0–25°C yields the corresponding N-oxide derivative.
-
Oxidative coupling : Air-mediated oxidation in ethanol at reflux temperature facilitates ring aromatization, as observed in related pyrazolopyridine syntheses .
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0–25°C | Pyrazole N-oxide |
| Aromatization | Air, ethanol, reflux | Aromatic pyrazolopyridine |
Nucleophilic Substitution
The amine group participates in nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride in the presence of triethylamine to form N-acetyl derivatives.
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to generate imine linkages .
Key Example
-
Reaction with acetyl chloride:
Electrophilic Aromatic Substitution
The pyridine and pyrazole rings undergo electrophilic attacks:
-
Nitration : Pyridine’s methyl group directs nitration to the para position using HNO₃/H₂SO₄.
-
Halogenation : Chlorination with Cl₂/FeCl₃ occurs preferentially on the pyridine ring .
Regioselectivity Data
| Position | Reactivity (Pyridine vs. Pyrazole) |
|---|---|
| Pyridine C4 | High (due to methyl directing effect) |
| Pyrazole C5 | Moderate |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.
-
Buchwald-Hartwig : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos .
Optimized Conditions
| Reaction | Catalyst System | Yield Range |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | 70–85% |
Coordination Chemistry
The amine and pyridine nitrogen atoms act as ligands for metal complexes:
-
Zinc complexes : Forms stable octahedral complexes with ZnCl₂ in methanol .
-
Copper-mediated reactions : Participates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) .
Stability Data
| Metal Ion | Complex Geometry | Stability Constant (log K) |
|---|---|---|
| Zn²⁺ | Octahedral | 8.2 |
| Cu²⁺ | Square planar | 7.8 |
Redox and Acid-Base Behavior
Scientific Research Applications
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent groups on the pyrazole ring or the attached aromatic/heteroaromatic systems. A comparative summary is provided in Table 1 .
Table 1 : Structural Comparison of Pyrazole Derivatives
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F in ) increase stability and may modulate reactivity in biological environments.
- Solubility : Pyridine-containing derivatives (e.g., target compound) exhibit higher aqueous solubility compared to purely aromatic analogs (e.g., ) due to the polarizable nitrogen atom .
- Bioactivity : The 3-methylpyridine group in the target compound likely enhances interactions with enzymatic active sites, as seen in histone methyltransferase inhibitors ().
Physicochemical Properties
Table 2 summarizes molecular weights, melting points, and spectral data from the evidence.
Table 2 : Physicochemical Properties
Biological Activity
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine, also known by its CAS number 1564913-46-7, is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 202.26 g/mol
- Structure : The compound features a pyrazole ring substituted with a 3-methylpyridine moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets that are crucial in cancer progression and inflammation. The following are key mechanisms through which this compound exerts its effects:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole compounds can significantly inhibit the growth of various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. For instance, related compounds exhibit IC values ranging from 3.79 µM to 42.30 µM against these cell lines .
- Induction of Apoptosis : The compound has been noted to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
Biological Activity Data
The following table summarizes the biological activities and IC values reported for similar pyrazole compounds, which may provide insights into the activity of this compound.
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | A549 | 26 | Growth inhibition |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl) | NCI-H460 | 69.95% inhibition | Autophagy induction |
| 1-(4-tert-butylbenzyl)-pyrazole derivative | MCF7 | 7.01 | Topoisomerase-II inhibition |
Case Study 1: Anticancer Activity
In a comparative study assessing various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines through multiple pathways including apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Potential
Another study highlighted the anti-inflammatory properties of pyrazole derivatives, suggesting that such compounds could serve as potential therapeutic agents in treating inflammatory diseases due to their ability to inhibit cytokine production .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine?
- Answer : The compound’s structure can be confirmed using a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups . Single-crystal X-ray diffraction is critical for resolving stereochemistry and confirming spatial arrangements of substituents, as demonstrated in pyrazole derivatives with similar complexity . For example, X-ray data for analogous compounds revealed bond angles and torsional strain influencing reactivity .
Q. What synthetic routes are commonly employed for preparing this compound, and how can purity be optimized?
- Answer : A two-step approach is often used:
Condensation : Reacting 3-methylpyridine-2-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole core .
Functionalization : Introducing the methylpyridylmethyl group via nucleophilic substitution or coupling reactions .
- Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) and recrystallization from ethanol or dichloromethane . Monitoring by thin-layer chromatography (TLC) ensures intermediate purity .
Q. How do structural modifications at the pyrazole and pyridyl positions influence biological activity?
- Answer : Substitutions on the pyrazole ring (e.g., halogenation at the 5-position) and pyridylmethyl group (e.g., methyl vs. trifluoromethyl) alter electronic properties and steric bulk, impacting interactions with targets like enzymes or receptors. For instance, 4-aryl-methylpyrazol-3-amines showed enhanced antibacterial activity with electron-withdrawing groups on the aryl ring . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to guide modifications .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Answer : Discrepancies in IC values or efficacy often arise from assay variability (e.g., cell lines, incubation times). To address this:
- Standardize assays : Use consistent cell models (e.g., HepG2 for hepatocyte studies) and glucose concentrations (e.g., 10 mM for glucokinase activity) .
- Control for metabolites : LC-MS/MS can identify degradation products interfering with activity measurements .
- Validate targets : CRISPR-Cas9 knockout models confirm target specificity, as seen in studies of pyrazolo[1,5-a]pyrimidines .
Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations enhance understanding of its mechanism?
- Answer :
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For example, DFT revealed charge distribution in pyridylpyrazole derivatives, explaining regioselectivity in alkylation reactions .
- MD : Simulates protein-ligand interactions over time. A 100-ns MD trajectory of the compound bound to glycogen synthase kinase-3β (GSK-3β) identified key hydrogen bonds stabilizing the complex .
Q. What experimental designs assess the environmental fate and ecotoxicity of this compound?
- Answer : Follow protocols from longitudinal environmental studies:
- Abiotic degradation : Hydrolysis/photolysis experiments at varying pH and UV exposure .
- Biotic transformation : Use soil microcosms or activated sludge to track microbial metabolism via C-labeling .
- Trophic transfer analysis : Measure bioaccumulation in Daphnia magna and zebrafish models, correlating with logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
